4-Chloro-2-(4-fluorophenyl)-6-methylpyridine
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Overview
Description
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes a chlorine atom at the 4-position, a fluorophenyl group at the 2-position, and a methyl group at the 6-position. These substitutions confer unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2-fluorophenylboronic acid, which is then subjected to Suzuki coupling with 6-methylpyridine-2-boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The fluorophenyl group can be reduced to a phenyl group using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Major Products
Substitution: Formation of 4-azido-2-(4-fluorophenyl)-6-methylpyridine or 4-thio-2-(4-fluorophenyl)-6-methylpyridine.
Oxidation: Formation of 4-chloro-2-(4-fluorophenyl)-6-carboxypyridine.
Reduction: Formation of 4-chloro-2-phenyl-6-methylpyridine.
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Chloro-2-(4-fluorophenyl)-6-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Chloro-2-(4-fluorophenyl)-6-methoxypyridine: Contains a methoxy group at the 6-position, potentially altering its chemical properties and applications.
4-Chloro-2-(4-fluorophenyl)-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
919488-18-9 |
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Molecular Formula |
C12H9ClFN |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-6-methylpyridine |
InChI |
InChI=1S/C12H9ClFN/c1-8-6-10(13)7-12(15-8)9-2-4-11(14)5-3-9/h2-7H,1H3 |
InChI Key |
MCIXOFNWAJZQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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